molecular formula C13H21N3O2 B7492774 (2,6-Dimethylmorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone

(2,6-Dimethylmorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone

Cat. No. B7492774
M. Wt: 251.32 g/mol
InChI Key: BIGDYHSUVRFBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dimethylmorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone, commonly known as DTPM, is a chemical compound that has gained significant attention in the field of scientific research. DTPM is a versatile molecule that has shown promising results in various applications, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of DTPM is not fully understood. However, it is believed that DTPM exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. DTPM has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. DTPM has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
DTPM has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DTPM inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). DTPM has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells. In vivo studies have shown that DTPM exhibits potent anti-inflammatory and analgesic activities, and reduces the severity of pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

DTPM has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. DTPM has also shown good solubility in various solvents, making it suitable for use in assays and experiments. However, DTPM has some limitations for lab experiments. It has a low bioavailability, which may limit its effectiveness in vivo. DTPM also has a short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for the research on DTPM. One potential direction is to investigate the potential of DTPM as a therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. Another direction is to explore the structural modifications of DTPM to enhance its pharmacological properties, such as bioavailability and selectivity. Additionally, the development of novel synthetic methods for DTPM may lead to the discovery of new analogs with improved properties. Overall, the research on DTPM holds great promise for the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of DTPM involves the reaction of 2,6-dimethylmorpholine and 1,3,5-trimethylpyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield DTPM. The purity of DTPM can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

DTPM has shown significant potential in various scientific research applications. One of the most promising applications of DTPM is in medicinal chemistry, where it has been found to exhibit potent anti-inflammatory and analgesic activities. DTPM has also been investigated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-8-6-16(7-9(2)18-8)13(17)12-10(3)14-15(5)11(12)4/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGDYHSUVRFBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.